2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzaldehyde
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Overview
Description
2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications, including pharmaceuticals, agrochemicals, and materials science . This compound is characterized by the presence of a chloro group and an imidazole ring attached to a benzaldehyde moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzaldehyde typically involves the cyclization of amido-nitriles followed by dehydrative aromatization . One common method includes the reaction of 2-chlorobenzaldehyde with 2-ethylimidazole under specific conditions to form the desired product. The reaction conditions often involve the use of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: 2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzoic acid.
Reduction: 2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The imidazole ring is known to interact with various biological targets, which may contribute to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyrazine
- 2-Chloro-3-(2-ethyl-1H-imidazol-1-yl)pyrazine
- 2-Chloro-3-(2-phenyl-1H-imidazol-1-yl)pyrazine
Uniqueness
2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)benzaldehyde is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and molecular interactions, focusing on its implications in pharmacology and medicinal chemistry.
- Molecular Formula : C12H11ClN2O
- Molecular Weight : 234.68 g/mol
- CAS Number : 1698692-48-6
Synthesis
The synthesis of this compound typically involves the chlorination of benzaldehyde derivatives followed by the introduction of the imidazole ring. Various synthetic routes can be employed, including:
- Chlorination : Utilizing reagents such as phosphorus pentachloride (PCl5).
- Imidazole Formation : Using ethylamine and imidazole precursors under controlled conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains, particularly:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be in the range of 0.0048 to 0.0195 mg/mL, indicating strong antibacterial potential .
Antifungal Activity
In addition to its antibacterial properties, this compound exhibits antifungal activity against pathogens such as Candida albicans. The observed MIC values suggest effective inhibition of fungal growth, further supporting its use in therapeutic applications .
Cytotoxicity and Apoptosis Induction
In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
The compound induced apoptosis in these cells, as evidenced by morphological changes and enhanced caspase activity at concentrations as low as 1.0 μM .
Case Studies
Study | Findings |
---|---|
Study A | Demonstrated significant cytotoxicity against MDA-MB-231 with IC50 values ranging from 4.98 to 14.65 μM. Induced apoptosis confirmed by caspase activation. |
Study B | Showed promising antimicrobial activity with MIC values indicating effective inhibition against both Gram-positive and Gram-negative bacteria. |
Molecular Modeling Studies
Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies suggest that the compound binds effectively to enzymes involved in cancer cell proliferation and microbial growth.
Properties
Molecular Formula |
C12H11ClN2O |
---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-chloro-6-(2-ethylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H11ClN2O/c1-2-12-14-6-7-15(12)11-5-3-4-10(13)9(11)8-16/h3-8H,2H2,1H3 |
InChI Key |
SQQHMEXDPZZQID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1C2=C(C(=CC=C2)Cl)C=O |
Origin of Product |
United States |
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